N-(3-(2-methylthiazol-4-yl)phenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
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Overview
Description
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-methylthiazol-4-yl)phenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amination Reaction: The pyrimidin-2-ylamino group is introduced via an amination reaction, where a suitable amine reacts with a halogenated precursor.
Coupling Reaction: The final step involves coupling the thiazole derivative with the 3-(2-methylthiazol-4-yl)phenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogenating agents, nucleophiles, and catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It shows promise as a therapeutic agent due to its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(2-methylthiazol-4-yl)phenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide can be compared with other thiazole derivatives such as:
Thiazole-4-carboxamide: A simpler analog with similar core structure but lacking the pyrimidin-2-ylamino group.
2-Aminothiazole: Another thiazole derivative with different substituents, used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS2/c1-11-21-14(9-26-11)12-4-2-5-13(8-12)22-16(25)15-10-27-18(23-15)24-17-19-6-3-7-20-17/h2-10H,1H3,(H,22,25)(H,19,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYQJYGQVNXNCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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